molecular formula C18H24ClNO2S B2505467 N-[1-(2-adamantyl)ethyl]-4-chlorobenzenesulfonamide CAS No. 425410-69-1

N-[1-(2-adamantyl)ethyl]-4-chlorobenzenesulfonamide

Cat. No.: B2505467
CAS No.: 425410-69-1
M. Wt: 353.91
InChI Key: GYDPACFOJGRPNV-UHFFFAOYSA-N
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Description

N-[1-(2-adamantyl)ethyl]-4-chlorobenzenesulfonamide is a compound that features a unique adamantane structure, which is known for its stability and rigidity. The adamantane moiety is a tricyclic hydrocarbon that resembles the diamond lattice, making it an interesting subject for various chemical and pharmaceutical applications. The presence of the 4-chlorobenzenesulfonamide group adds to its chemical versatility, allowing it to participate in a variety of reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-adamantyl)ethyl]-4-chlorobenzenesulfonamide typically involves the functionalization of adamantane derivatives. One common method is the radical functionalization of adamantane, which can be achieved through the use of radical initiators and suitable reaction conditions . The process often involves the formation of a carbocation intermediate, which then reacts with 4-chlorobenzenesulfonamide to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale radical reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-adamantyl)ethyl]-4-chlorobenzenesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include hydroxylated adamantane derivatives, reduced sulfonamides, and substituted benzenesulfonamides .

Scientific Research Applications

N-[1-(2-adamantyl)ethyl]-4-chlorobenzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(2-adamantyl)ethyl]-4-chlorobenzenesulfonamide involves its interaction with specific molecular targets. The adamantane moiety provides a rigid framework that can fit into hydrophobic pockets of proteins, while the sulfonamide group can form hydrogen bonds with amino acid residues. This dual interaction allows the compound to modulate the activity of its target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1-adamantyl)ethyl]-1-adamantanecarboxamide
  • 1,3-Dihydroxyadamantane
  • 4-(2-Adamantylidene)naphthalene-1(4H)-one

Uniqueness

N-[1-(2-adamantyl)ethyl]-4-chlorobenzenesulfonamide stands out due to its combination of the adamantane structure and the 4-chlorobenzenesulfonamide group. This unique combination provides both stability and reactivity, making it a versatile compound for various applications .

Properties

IUPAC Name

N-[1-(2-adamantyl)ethyl]-4-chlorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24ClNO2S/c1-11(20-23(21,22)17-4-2-16(19)3-5-17)18-14-7-12-6-13(9-14)10-15(18)8-12/h2-5,11-15,18,20H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYDPACFOJGRPNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C2CC3CC(C2)CC1C3)NS(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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